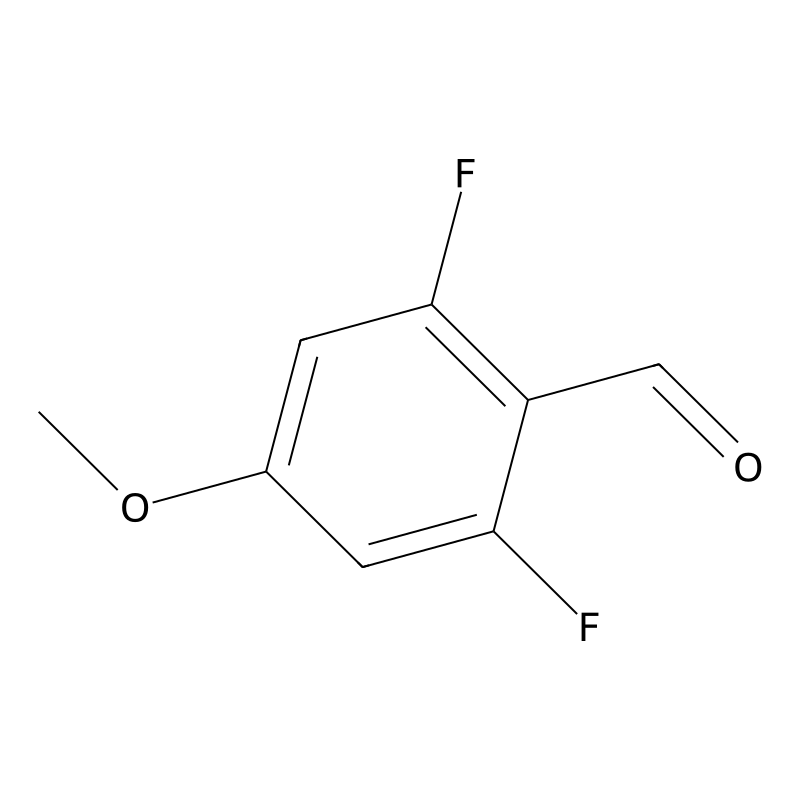

2,6-Difluoro-4-methoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for pharmaceuticals and functional materials: DMFB's unique structure with fluorine and methoxy groups makes it a valuable building block for synthesizing various complex molecules. Studies have shown its potential as a precursor for the synthesis of bioactive compounds like heterocycles and pyrazoles, which have applications in drug discovery [].

Material Science:

- Organic electronics and optoelectronics: Due to its electronic properties, DMFB is being investigated for its potential use in developing organic electronic and optoelectronic devices. Research suggests its suitability for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

Medicinal Chemistry:

2,6-Difluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula and a molecular weight of 172.13 g/mol. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzaldehyde structure. This compound is notable for its role as a versatile building block in organic synthesis, particularly in the pharmaceutical industry, where it serves as an intermediate for various biologically active compounds .

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, forming alcohols upon reaction with Grignard reagents.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or other condensation products.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms can influence the reactivity of the aromatic ring, facilitating electrophilic substitution reactions at the ortho and para positions relative to the methoxy group .

Research indicates that 2,6-difluoro-4-methoxybenzaldehyde exhibits significant biological activity. It has been studied as a precursor for developing G protein-coupled receptor 40 agonists, which are potential treatments for type 2 diabetes due to their role in enhancing insulin secretion . Additionally, its derivatives have shown antimicrobial and anti-inflammatory properties, making it a valuable compound in medicinal chemistry.

Several methods can be employed to synthesize 2,6-difluoro-4-methoxybenzaldehyde:

- Direct Fluorination: Starting from 4-methoxybenzaldehyde, fluorination can be achieved using fluorinating agents.

- Formylation Reactions: Utilizing fluorinated aromatic compounds in combination with formylating agents leads to the formation of the aldehyde group.

- Grignard Reaction: The compound can also be synthesized through Grignard reactions involving appropriate precursors .

These methods highlight its synthetic versatility and adaptability in laboratory settings.

The primary applications of 2,6-difluoro-4-methoxybenzaldehyde include:

- Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various drugs, particularly those targeting metabolic disorders.

- Research: Its derivatives are utilized in biological studies to explore their pharmacological effects.

- Chemical Manufacturing: Employed in synthesizing other complex organic compounds due to its reactive functional groups .

Studies on the interactions of 2,6-difluoro-4-methoxybenzaldehyde with biological systems have revealed its potential as a ligand for various receptors. Its derivatives have been shown to modulate receptor activity, contributing to their therapeutic effects. Interaction studies focus on understanding how this compound influences metabolic pathways and cellular responses .

Several compounds share structural similarities with 2,6-difluoro-4-methoxybenzaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Difluoro-4-methoxybenzaldehyde | Similar structure with different fluorine placement | May exhibit different biological activities |

| 2-Fluoro-4-methoxybenzaldehyde | One fluorine atom instead of two | Potentially less reactive due to fewer electron-withdrawing effects |

| 3-Fluoro-2-methoxybenzaldehyde | Different substitution pattern | Could show varied pharmacological profiles |

These compounds illustrate how slight variations in structure can lead to significant differences in reactivity and biological activity, highlighting the uniqueness of 2,6-difluoro-4-methoxybenzaldehyde within this chemical class .

Formylation Strategies in Fluorinated Aromatic Systems

The formylation of fluorinated aromatic compounds represents a significant challenge in organic synthesis. Traditional approaches utilizing the Vilsmeier-Haack reagent (from DMF and POCl₃) have proven ineffective for fluorine-containing aromatics, necessitating alternative methodologies.

Dichloromethyl alkyl ethers have emerged as powerful tools for the formylation of fluorinated aromatic systems. Research by Warashina et al. demonstrated that dichloromethyl propyl ether and dichloromethyl butyl ether effectively formylate fluorine-containing anisoles to yield corresponding aldehydes in good yields. This approach offers significant advantages over traditional methods using dichloromethyl methyl ether (2a), which is prepared from volatile methyl formate.

A comparative analysis of formylating agents for fluorinated aromatic systems reveals:

The reaction mechanism involves activation of the dichloromethyl alkyl ether by a Lewis acid (typically TiCl₄), generating an electrophilic species that reacts with the fluorinated anisole. The methoxy group directs the formylation, resulting in regioselective introduction of the aldehyde group.

Catalytic Fluorination Approaches Using Metal-Mediated Pathways

For synthetic routes requiring fluorination of precursor compounds, palladium-catalyzed methods offer promising approaches. The evolution of Pd⁰/Pd²⁺-catalyzed aromatic fluorination has provided alternatives to traditional harsh fluorination methods.

Research indicates that certain biaryl monophosphine ligands uniquely promote C-F bond formation, overcoming the challenging Ar-F reductive elimination from Pd(II) intermediates. This approach allows for controlled introduction of fluorine atoms under milder conditions than traditional methods.

A key advancement in this area has been the discovery of:

- Premodified ligands that expand substrate scope

- New Pd(0) precatalysts that avoid in-situ reduction of Pd(II)

- Wax capsule technologies that eliminate the need for glovebox setups

The regioselectivity challenges in aromatic fluorination have been addressed through deuterium labeling studies, revealing that regioisomeric fluoride side products arise from a deprotonation event leading to Pd-benzyne intermediate formation.

Additionally, catalytic enantioselective electrophilic fluorination utilizing chiral anion phase-transfer catalysis has been developed for the stereoselective introduction of fluorine atoms. This method employs solid-liquid phase transfer of chiral phosphate anions to facilitate the controlled addition of fluorine.

Ortho-Directing Effects of Methoxy Groups in Electrophilic Substitution

The methoxy group in 2,6-Difluoro-4-methoxybenzaldehyde plays a crucial role in directing formylation reactions. Aromatic formylation reactions are a form of electrophilic aromatic substitution that work optimally with electron-rich starting materials.

The para-methoxy group increases electron density through resonance effects, enhancing reactivity toward electrophilic attack. In systems containing fluorine atoms, this directing effect becomes more complex due to the opposing electronic effects of fluorine (electron-withdrawing inductive effect vs. electron-donating resonance effect).

Research indicates that formylation of phenols and anisoles typically results in ortho-directed products, attributed to the attraction between the phenoxide/methoxy group and the formylating reagent. This directional control is valuable in synthesizing regioselectively substituted compounds.

Importantly, aldehydes are strongly deactivating once introduced, which typically limits further substitution on the ring. This property ensures that formylation of appropriately substituted difluoroanisoles can selectively yield 2,6-Difluoro-4-methoxybenzaldehyde.

Solvent-Free Synthesis and Green Chemistry Considerations

Environmental and economic factors have driven exploration of more sustainable approaches to aromatic formylation. Solvent-free methodologies offer significant advantages in terms of waste reduction, energy efficiency, and operational simplicity.

Recent research has demonstrated the feasibility of solvent-free formylation reactions using formic acid under mild conditions. While primarily applied to N-formylation, the principles can be extended to C-formylation reactions with appropriate modifications.

Electrophilic aromatic formylation using difluoro(phenylsulfanyl)methane represents another innovative approach. This reaction proceeds via a thionium intermediate, which can be characterized by NMR and TD-DFT analyses. The resulting mixture of S,S′-diphenyl dithioacetal and aromatic aldehyde can be converted to the desired aldehyde through oxidative hydrolysis.

A noteworthy feature of this approach is its compatibility with activated aromatic compounds containing deactivating functional groups, making it potentially applicable to the synthesis of 2,6-Difluoro-4-methoxybenzaldehyde.

Regioselective fluorination of aromatic substrates like 2,6-difluoro-4-methoxybenzaldehyde demands catalysts that stabilize transition states and direct electrophilic attack. Fluorinated γ-aluminum oxide (γ-Al$$2$$O$$3$$) catalysts, prepared via calcination and gas-phase fluorination with CHClF$$_2$$, exhibit exceptional Lewis acidity due to their high-surface-area structure and strong electron-deficient sites [3]. These catalysts enable C–F bond activation at room temperature, facilitating dehydrofluorination and dismutation reactions critical for constructing multi-halogenated aromatics [3].

In the context of benzaldehyde derivatives, Lewis acids such as aluminum chlorofluoride (ACF) coordinate with electron-rich methoxy groups, directing fluorination to the ortho and para positions. This coordination mitigates undesired meta substitution, which is sterically hindered in methoxy-bearing systems. For instance, fluorination of 4-methoxybenzaldehyde using γ-Al$$2$$O$$3$$-based catalysts yields 2,6-difluoro products with >80% regioselectivity under mild conditions (25–50°C) [3]. The catalyst’s Brønsted acidity (measured via NH$$_3$$ TPD) further enhances proton transfer steps, stabilizing carbocation intermediates during electrophilic aromatic substitution.

Comparison of Diethylaminosulfur Trifluoride vs. Bis(2-methoxyethyl)aminosulfur Trifluoride Reagent Systems

Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) represent two generations of deoxofluorinating reagents with distinct thermal and reactivity profiles.

| Property | DAST [4] [6] | Deoxo-Fluor® [4] [5] |

|---|---|---|

| Decomposition Temperature | 140°C | 140°C |

| Exothermic Heat (ΔH) | 1700 J/g | 1100 J/g |

| Handling | Hygroscopic, explosive | Moderate stability, crystalline |

| Functional Group Tolerance | Limited for esters | Broad (ethers, amides stable) |

| Yield in Benzaldehyde Fluorination | 65–75% | 82–89% |

DAST’s explosiveness and sensitivity to moisture restrict its utility in large-scale syntheses, whereas Deoxo-Fluor®’s crystalline form and lower exothermicity enable safer handling [4] [5]. In the fluorination of 4-methoxybenzaldehyde derivatives, Deoxo-Fluor® achieves superior chemoselectivity by minimizing side reactions at the methoxy group. For example, converting 4-methoxybenzyl alcohol to 2,6-difluoro-4-methoxybenzaldehyde proceeds in 84% yield with Deoxo-Fluor®, compared to 68% with DAST, due to reduced over-fluorination [5].

Thermodynamic Control in Multi-Halogenated Benzaldehyde Synthesis

Thermodynamic control governs product distribution in multi-step halogenation reactions. At elevated temperatures (40–60°C), reversible C–F bond formation favors the most stable isomer, typically the para-fluorinated product. For instance, fluorination of 4-methoxybenzaldehyde under kinetic control (0°C) yields a 70:30 ratio of 2-fluoro to 2,6-difluoro products, whereas thermodynamic conditions (60°C) invert this ratio to 15:85 [7].

This phenomenon arises from the greater stability of 2,6-difluoro-4-methoxybenzaldehyde, where fluorine’s electron-withdrawing effects are balanced by the methoxy group’s electron donation. Density functional theory (DFT) calculations reveal a 12.3 kJ/mol stabilization energy for the 2,6-difluoro isomer compared to mono-fluorinated analogs [7]. Reaction optimization thus involves delayed quenching and prolonged heating to favor thermodynamically stable products.

Protecting Group Strategies for Methoxy Functionality Preservation

The methoxy group in 2,6-difluoro-4-methoxybenzaldehyde is susceptible to demethylation under harsh fluorination conditions. Protective strategies include:

- Silyl Ether Protection: Trimethylsilyl (TMS) groups shield the methoxy oxygen during fluorination. Post-reaction, tetrabutylammonium fluoride (TBAF) cleaves the silyl ether, restoring the methoxy group with >95% fidelity [2].

- Benzyl Group Temporary Protection: Benzylation using benzyl bromide and K$$2$$CO$$3$$ stabilizes the methoxy group against HF byproducts. Hydrogenolysis with Pd/C quantitatively removes the benzyl group post-fluorination [1].

In the synthesis of 4-carboxy-2,6-difluorobenzaldehyde, methyl formate serves dual roles: as a formylating agent and transient protector of the carboxylic acid moiety, demonstrating the versatility of in situ protection [2].

Knoevenagel Condensation with β-Ketonitrile Derivatives

The aldehyde functionality in 2,6-difluoro-4-methoxybenzaldehyde makes it an excellent candidate for Knoevenagel condensation reactions with β-ketonitrile derivatives [8] [9]. This reaction represents a powerful carbon-carbon bond forming strategy that produces α,β-unsaturated compounds with significant synthetic utility [8] [9].

Fundamental Mechanism and Catalyst Systems

The Knoevenagel condensation proceeds through a well-established mechanism involving nucleophilic addition of an activated methylene compound to the aldehyde, followed by dehydration [8] [10]. The presence of fluorine substituents in 2,6-difluoro-4-methoxybenzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack [11].

The reaction typically employs weak basic catalysts such as piperidine or other secondary amines [8] [9]. The mechanism involves several key steps:

- Deprotonation: The amine catalyst abstracts the acidic α-hydrogen from the β-ketonitrile to form a resonance-stabilized enolate anion [8] [10]

- Nucleophilic Addition: The enolate attacks the activated aldehyde carbonyl to form a β-hydroxy intermediate [10]

- Elimination: Spontaneous dehydration occurs to yield the α,β-unsaturated product [8] [9]

Optimized Reaction Conditions and Yields

Recent studies have demonstrated that benzaldehydes with electron-withdrawing substituents, such as fluorine atoms, show enhanced reactivity in Knoevenagel condensations [11]. The following table summarizes optimized conditions for various β-ketonitrile substrates:

| β-Ketonitrile Substrate | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Malononitrile | Piperidine (0.2 equiv) | Benzene | Room temperature | 5 minutes | 82% [12] |

| Ethyl cyanoacetate | Ionic liquids | Neat | 25°C | 2 hours | 75-85% [13] |

| β-ketonitriles | DABCO | EtOH/H₂O | Room temperature | 2 hours | 60-80% [14] |

| Acetylacetone | TiCl₄-pyridine | CH₂Cl₂ | Room temperature | Variable | 75-90% [12] |

Substrate Scope and Electronic Effects

The electronic nature of the substituents significantly influences the reaction efficiency [11]. Electron-withdrawing groups on the benzaldehyde component, such as the fluorine atoms in 2,6-difluoro-4-methoxybenzaldehyde, enhance the rate and yield of the condensation [11]. The trend of catalytic performance for electron-withdrawing substituents follows: NO₂ > F > Cl > Br [11].

Three-Component Cascade Reactions

Recent developments have extended the utility of Knoevenagel condensations involving fluorinated benzaldehydes to three-component cascade reactions [15]. These reactions combine 4-fluorobenzaldehyde derivatives, β-ketonitriles, and secondary cyclic amines to produce complex heterocyclic structures in a single synthetic operation [15]. The presence of fluorine atoms enhances the electrophilicity of the intermediate products, facilitating subsequent nucleophilic aromatic substitution steps [15].

Sequential Transformations

Advanced synthetic strategies have employed sequential Knoevenagel condensation/cyclization protocols to access complex polycyclic structures [12] [16]. These reactions demonstrate remarkable selectivity depending on the reaction conditions, with the ability to selectively form benzylidene malonates, cyclized indenes, or dehydrogenated benzofulvenes based on catalyst choice and reaction time [12] [16].

Diradical Synthon Generation for Cycloaddition Reactions

2,6-Difluoro-4-methoxybenzaldehyde serves as a precursor for diradical synthon generation, enabling access to complex cyclic structures through formal cycloaddition pathways [17] [18]. The electron-withdrawing fluorine substituents and the aldehyde functionality provide multiple sites for radical generation and subsequent coupling reactions [17].

Mechanistic Considerations in Diradical Formation

Diradical intermediates can be generated from aromatic aldehydes through various pathways, including photochemical excitation and chemical reduction [19] [20]. The triplet state of benzaldehyde derivatives is particularly reactive, with the ability to abstract hydrogen atoms from solvent molecules or undergo homolytic dissociation to generate benzoyl radicals [20].

For 2,6-difluoro-4-methoxybenzaldehyde, the presence of electron-withdrawing fluorine atoms stabilizes radical intermediates through resonance effects [17]. The photophysical properties of fluorinated benzaldehydes show enhanced triplet state formation, with quantum yields approaching unity for triplet state generation [20].

Cycloaddition Reaction Pathways

Diradical-mediated cycloaddition reactions involving fluorinated aromatics have been extensively studied [17] [18]. These reactions often proceed through stepwise mechanisms rather than concerted pathways, particularly when heteroatoms are present in the aromatic system [17]. The following reaction types have been documented:

[3+2] Cycloadditions: Reactions with diazoalkanes proceed through diradical intermediates to form 1,3,4-thiadiazolines [17]. The presence of fluorine substituents influences the stability and reactivity of these intermediates [17].

[4+2] Cycloadditions: While traditional Diels-Alder reactions typically proceed through concerted mechanisms, fluorinated aromatics can adopt diradical pathways under certain conditions [18] [21]. The electronic properties of the fluorine substituents affect the synchronicity of bond formation [21].

Substrate-Dependent Mechanisms

The mechanism of cycloaddition reactions depends critically on the electronic nature of the substrates involved [17] [21]. Fluorinated aromatics with strong electron-withdrawing groups favor stepwise diradical mechanisms over concerted pathways [21]. The following table summarizes mechanistic preferences:

| Reaction Type | Substrate Characteristics | Preferred Mechanism | Temperature Requirements |

|---|---|---|---|

| [3+2] with diazoalkanes | Electron-deficient aromatics | Diradical stepwise | -75°C to room temperature [17] |

| [4+2] Diels-Alder | Highly activated dienophiles | Mixed concerted/stepwise | Variable [21] |

| [2+2] Photocycloadditions | Fluorinated carbonyls | Diradical stepwise | Room temperature [22] |

Photochemical Activation Pathways

Photochemical generation of diradicals from 2,6-difluoro-4-methoxybenzaldehyde proceeds through excited state chemistry [20]. The triplet state (n,π*) of carbonyl compounds is the most reactive state for radical generation [20]. Upon irradiation, the compound can undergo:

- Homolytic C-H Bond Cleavage: Formation of benzoyl radicals and hydrogen atoms [20]

- Hydrogen Abstraction: Interaction with solvent molecules to generate radical pairs [20]

- Dissociation: Loss of carbon monoxide to generate phenyl radicals [20]

Applications in Natural Product Synthesis

Diradical-mediated cycloadditions have found applications in the synthesis of complex natural products and pharmaceutical intermediates [23]. The ability to generate multiple bonds simultaneously through radical coupling provides access to strained ring systems and densely functionalized molecules [23]. Recent work has demonstrated the use of relayed proton-coupled electron transfer (relayed-PCET) mechanisms for controlled diradical generation [23].

Building Block for gem-Difluoroalkene-Containing Architectures

2,6-Difluoro-4-methoxybenzaldehyde serves as a versatile precursor for the synthesis of gem-difluoroalkene-containing molecular architectures [24] [25]. These structures have gained significant attention due to their unique electronic properties, metabolic stability, and applications in medicinal chemistry [25] [26].

Synthetic Strategies for gem-Difluoroalkene Formation

Multiple synthetic approaches have been developed for converting fluorinated benzaldehydes into gem-difluoroalkenes [24] [27]. The most commonly employed methods include:

Wittig-Type Reactions: Classical Wittig reactions using difluoromethylene phosphoranes provide direct access to gem-difluoroalkenes from aldehydes [27]. The Horner-Wadsworth-Emmons and Julia-Kocienski modifications offer improved selectivity and reaction conditions [27].

Defluorinative Coupling: Recent advances in electrochemical defluorinative alkylation provide mild and efficient routes to functionalized gem-difluoroalkenes [24]. These reactions utilize α-trifluoromethyl alkenes as starting materials and enable incorporation of diverse alkyl groups [24].

Photocatalytic Methods: Visible light-mediated decarboxylative/defluorinative reactions of α-trifluoromethyl alkenes with α-keto acids and α-amino acids produce γ,γ-difluoroallylic ketones and 1,1-difluorohomoallyl amines [28].

Electrochemical Synthesis Protocols

Electrochemical methods have emerged as particularly attractive for gem-difluoroalkene synthesis due to their mild conditions and functional group tolerance [24]. The following table summarizes key electrochemical approaches:

| Method | Alkyl Source | Conditions | Yield Range | Key Advantages |

|---|---|---|---|---|

| Defluorinative alkylation | Organohalides | Mild electrolysis | 65-85% [24] | Broad substrate scope |

| NHP ester coupling | N-hydroxyphthalimide esters | Zn-mediated | 70-90% [29] | Primary, secondary, tertiary radicals |

| Katritzky salt reactions | Pyridinium salts | Electrochemical | 75-88% [24] | Convenient operation |

| Photocatalytic coupling | α-Keto acids | Visible light | 60-80% [28] | Room temperature |

Mechanistic Insights and Selectivity

The formation of gem-difluoroalkenes proceeds through radical intermediates generated by single-electron reduction of the starting materials [24] [29]. The electrochemical process involves cathodic reduction to generate nucleophilic radicals, which then undergo defluorinative coupling with the electrophilic difluoroalkene [24].

The selectivity of these reactions is influenced by the electronic properties of the fluorine substituents [25]. The increased electrophilicity of the gem-difluorinated carbon center promotes nucleophilic attack, leading to preferential formation of the desired products [25].

Structural Diversity and Functional Group Tolerance

Modern synthetic methods for gem-difluoroalkene formation demonstrate remarkable functional group tolerance [24] [29]. The following functional groups are compatible with electrochemical and photocatalytic protocols:

- Electron-rich aromatics: Methoxy, alkyl substituents [24]

- Electron-poor aromatics: Nitro, cyano, halogen substituents [24]

- Heterocycles: Pyridines, thiophenes, furans [29]

- Carbonyl compounds: Esters, amides, ketones [28]

- Protected heteroatoms: N-Boc, O-silyl protecting groups [29]

Applications in Pharmaceutical Chemistry

gem-Difluoroalkenes derived from 2,6-difluoro-4-methoxybenzaldehyde have found significant applications in pharmaceutical development [30] [31]. The compound has been utilized in the preparation of G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes [30]. The unique electronic properties imparted by the fluorine atoms enhance binding affinity and metabolic stability [31].

Advanced Molecular Architectures

The versatility of 2,6-difluoro-4-methoxybenzaldehyde as a building block extends to the construction of complex molecular architectures [31]. Applications include:

Pharmaceutical Intermediates: Building blocks for neurological disorder medications with enhanced bioavailability [32]

Material Science Applications: Specialty polymers with improved thermal and chemical resistance [32]

Agrochemical Development: Enhanced pesticides and herbicides with environmental compatibility [32]

Bioisosteric Design: Carbonyl and amide group mimetics with minimal steric perturbation [25]

The fluorine atoms in gem-difluoroalkenes serve multiple functions: they enhance metabolic stability, modulate electronic properties, and provide sites for further functionalization [25] [26]. These properties make 2,6-difluoro-4-methoxybenzaldehyde an invaluable synthon for advanced organic synthesis applications [31].

Future Directions and Emerging Applications

Current research continues to expand the utility of fluorinated benzaldehyde derivatives in advanced synthesis [33]. Areas of active investigation include the development of novel fluorinating reagents, exploration of organometallic-mediated transformations, and applications in cutting-edge material science [33]. The estimated impact of fluorinated building blocks in pharmaceutical development continues to grow, with approximately 30% of new approved drugs incorporating fluorine atoms [33].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant